4-Nitrothiophenol physical properties and constants
4-Nitrothiophenol physical properties and constants
An In-depth Technical Guide to the Physical Properties and Constants of 4-Nitrothiophenol
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical and chemical constants of 4-Nitrothiophenol (p-Nitrothiophenol), a key reagent and intermediate in various chemical syntheses.
Chemical Identity and Structure
4-Nitrothiophenol, with the IUPAC name 4-nitrobenzenethiol, is an organosulfur compound.[1] It consists of a benzene ring substituted with a nitro group (-NO2) and a thiol group (-SH) at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.
Caption: Chemical structure of 4-Nitrothiophenol.
Physical and Chemical Constants
The following tables summarize the key physical and chemical properties of 4-Nitrothiophenol. These values have been compiled from various sources and represent both experimental and predicted data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow solid / crystalline powder | [1][2][3] |
| Molecular Formula | C6H5NO2S | [1][4][5] |
| Molar Mass | 155.17 g/mol | [1][2][6] |
| Density | 1.362 g/cm³ (experimental)1.357 g/cm³ (estimated) | [1][2][6] |
| Melting Point | 72-80 °C | [1][2][6][7][8][9] |
| Boiling Point | 281.9 ± 23.0 °C (Predicted) | [2][6][7] |
| Flash Point | 124.3 °C | [2][6] |
| Dipole Moment | 3.58 D | [9] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Solubility in Water | Partly soluble | [2][4][5][7] |
| Solubility in Organic Solvents | Soluble in alcoholsPartly soluble in chloroform | [1][2][4][5][7] |
| pKa (Strongest Acidic) | 4.68 - 5.3 | [3][6][10] |
| logP (Predicted) | 2.01 - 2.7 | [10] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Nitrothiophenol.
Table 3: Spectroscopic Information
| Technique | Data Availability | Source(s) |
| ¹H NMR | Spectrum available | [11][12] |
| ¹³C NMR | Spectrum available | [11] |
| Infrared (IR) Spectroscopy | Spectrum available | [11][12][13] |
| Mass Spectrometry (MS) | Spectrum available | [11][12] |
| Raman Spectroscopy | Spectrum available | [11][12] |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining some of the key physical constants of solid organic compounds like 4-Nitrothiophenol.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)[1]
-
Thermometer[1]
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered, dry 4-Nitrothiophenol is packed into a capillary tube to a height of 1-2 mm.[1][4]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
-
The assembly is placed in a heating bath (oil or a metal block).[2]
-
The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[2]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4]
-
The melting range is reported as T1-T2.[4] For accurate results, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[2]
Solubility Determination
A qualitative assessment of solubility in various solvents provides insights into the polarity and functional groups present in a molecule.[14]
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated cylinder or pipette
Procedure:
-
Approximately 0.1 g of 4-Nitrothiophenol is placed in a small test tube.[14]
-
3 mL of the solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) is added in portions, with shaking after each addition.[14]
-
The compound is classified as soluble if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[15] For instance, the acidity of the thiol group in 4-Nitrothiophenol would lead to increased solubility in a basic solution like 5% NaOH.[15]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[3]
Apparatus:
-
pH meter with a combination pH electrode[10]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
Procedure:
-
The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[7][10]
-
A solution of 4-Nitrothiophenol is prepared in a suitable solvent (e.g., a water-cosolvent mixture for sparingly soluble compounds) at a known concentration (e.g., 1 mM).[10][16]
-
The solution is placed in a reaction vessel with a magnetic stir bar, and the pH electrode is immersed in the solution.[10]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[7][10]
-
The pH is recorded after each addition of the titrant, allowing the reading to stabilize.[7]
-
The titration is continued until the pH has passed well beyond the equivalence point.[10]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]
Safety and Handling
4-Nitrothiophenol is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8] Store in a cool, dry place away from oxidizing agents.[17]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. byjus.com [byjus.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pennwest.edu [pennwest.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. web.pdx.edu [web.pdx.edu]
